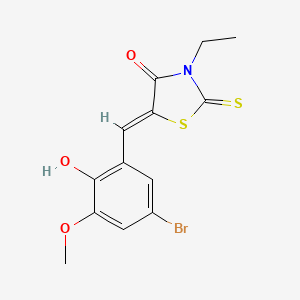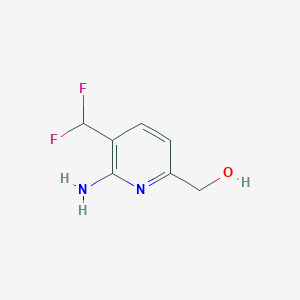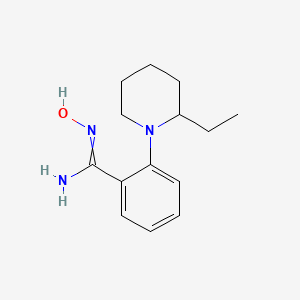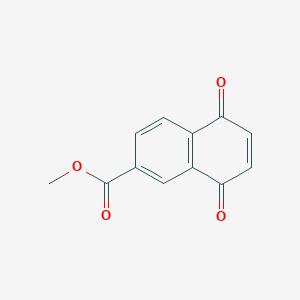![molecular formula C27H44O6 B14794452 (10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)
(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ponasterone A is a polyhydroxylated steroid hormone, classified as an ecdysteroid. It was first isolated from the plant Podocarpus nakaii and has been shown to induce molting in insects such as houseflies and silkworms . Ponasterone A is an analog of Ecdysone A, a hormone secreted by the insect prothoracic gland, and it exhibits strong molting hormone activity .
准备方法
Synthetic Routes and Reaction Conditions
Ponasterone A can be synthesized through various methods. One efficient method involves the use of recombinant Escherichia coli harboring the glycosyltransferase GTBP1. This method achieves a high molar yield of 92.7% in a biphasic system with in situ product removal . Another method involves the chemical synthesis of Ponasterone A from 20-hydroxyecdysone, although this process is complex and yields only 2.1% .
Industrial Production Methods
Industrial production of Ponasterone A is challenging due to its complex molecular structure and low natural abundance. The biocatalytic approach using recombinant Escherichia coli is a promising method for large-scale production, offering high selectivity, mild reaction conditions, and environmental compatibility .
化学反应分析
Types of Reactions
Ponasterone A undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reaction of 25-fluoroponasterone A diacetonide with lithium in liquid ammonia results in the formation of 5β type 9α-hydroxy-ecdysteroid .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Ponasterone A include glycosyltransferase enzymes, lithium, and liquid ammonia . The reactions typically occur under mild conditions to preserve the integrity of the steroid structure.
Major Products Formed
The major products formed from the reactions of Ponasterone A include various hydroxylated and glycosylated derivatives, which exhibit different biological activities .
科学研究应用
Ponasterone A has a wide range of scientific research applications:
作用机制
Ponasterone A exerts its effects by binding to specific receptors on the cell membrane, such as G protein-coupled receptors (GPCRs). This binding triggers a signaling cascade that regulates gene expression and cellular responses . The GPCR-mediated signaling pathway involves rapid calcium release, protein phosphorylation, and activation of various kinases .
相似化合物的比较
Similar Compounds
Ecdysone A: Another insect molting hormone with similar gene-inducing properties.
20-Hydroxyecdysone: A widely studied ecdysteroid with significant biological activity.
Muristerone A: A synthetic analog of Ecdysone A with similar gene-switching functionality.
Uniqueness
Ponasterone A is unique due to its high bioactivity and ability to regulate gene expression in animal cells without activating other endogenous mitogen-activated protein kinases . This makes it a valuable tool for scientific research and potential therapeutic applications.
属性
分子式 |
C27H44O6 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC 名称 |
(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16?,18?,20?,21?,22?,23?,24-,25-,26-,27-/m1/s1 |
InChI 键 |
PJYYBCXMCWDUAZ-USGOXBDASA-N |
手性 SMILES |
CC(C)CCC([C@@](C)(C1CC[C@@]2([C@@]1(CCC3C2=CC(=O)C4[C@@]3(CC(C(C4)O)O)C)C)O)O)O |
规范 SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,13R,14R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B14794372.png)

![[(2r,3r,4r,5r)-4-Acetoxy-5-(acetoxymethyl)-2-(6-amino-8-fluoro-purin-9-yl)tetrahydrofuran-3-yl] acetate](/img/structure/B14794384.png)



![(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794413.png)
![5-(tert-butyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14794414.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[4-(Pyridin-3-Yl)phenyl]urea](/img/structure/B14794425.png)


![3-(4-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14794443.png)


